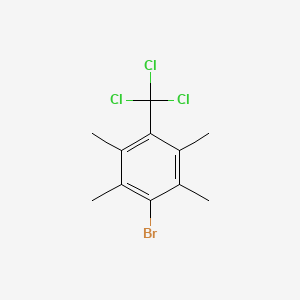
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene is an organic compound with the molecular formula C11H12BrCl3 and a molecular weight of 330.481 g/mol . This compound is characterized by the presence of bromine, chlorine, and multiple methyl groups attached to a benzene ring, making it a unique and versatile chemical in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene typically involves the bromination of 2,3,5,6-tetramethyl-4-(trichloromethyl)benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene involves its interaction with molecular targets through various pathways. The bromine and trichloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and biological activity . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2,3,4,5-tetramethylbenzene: Lacks the trichloromethyl group, resulting in different reactivity and applications.
1-Bromo-2,3,5,6-tetramethylbenzene: Similar structure but without the trichloromethyl group, leading to variations in chemical behavior.
1-Bromo-2,3,4,5-tetrachlorobenzene: Contains additional chlorine atoms, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and methyl groups, which confer distinct reactivity and versatility in various applications .
Propriétés
Numéro CAS |
3438-34-4 |
|---|---|
Formule moléculaire |
C11H12BrCl3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C11H12BrCl3/c1-5-7(3)10(12)8(4)6(2)9(5)11(13,14)15/h1-4H3 |
Clé InChI |
GMXDCDANZLPRFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C(Cl)(Cl)Cl)C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



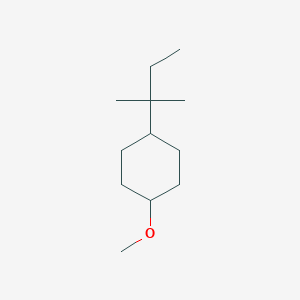
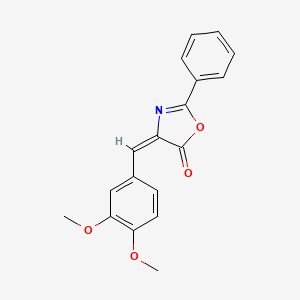
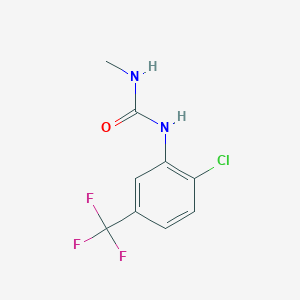
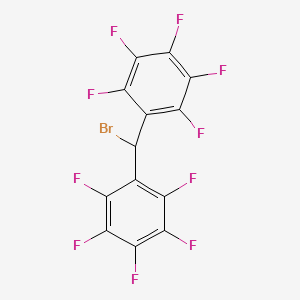
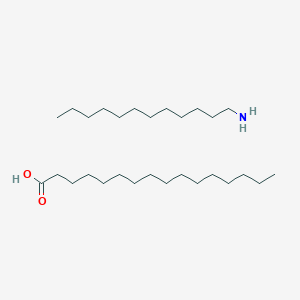


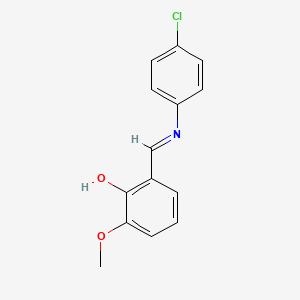



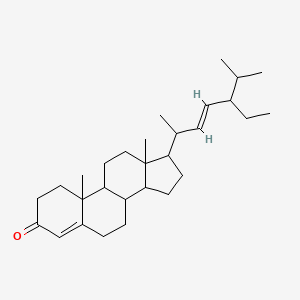
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
